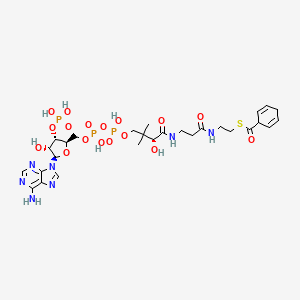

Cyclohex-2,5-dienecarbonyl-CoA

Description

Properties

Molecular Formula |

C28H42N7O17P3S |

|---|---|

Molecular Weight |

873.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate |

InChI |

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4-7,14-17,20-22,26,37-38H,3,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

GHVYLQATKJQWLV-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Cyclohex-1,5-diene-1-carbonyl-CoA in Anaerobic Benzoate Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a subject of intense research for its applications in bioremediation and biocatalysis. Benzoate (B1203000) is a common intermediate in the anaerobic breakdown of numerous aromatic pollutants. Central to this process is the conversion of benzoate to benzoyl-CoA, which is then dearomatized to a non-aromatic cyclohexanoid ring system. This guide focuses on the pivotal intermediate, Cyclohex-1,5-diene-1-carbonyl-CoA , and its subsequent metabolic fate in two model organisms, the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris. While some literature may refer to the related isomer Cyclohex-2,5-dienecarbonyl-CoA, which has also been detected in cell extracts, Cyclohex-1,5-diene-1-carbonyl-CoA is recognized as the primary product of the key enzymatic step of dearomatization in the well-characterized pathways.[1]

This document provides an in-depth overview of the enzymatic pathways, quantitative data on enzyme kinetics, and detailed experimental methodologies to facilitate further research and development in this field.

The Core Pathway: From Benzoate to Cyclohex-1,5-diene-1-carbonyl-CoA

The initial steps of anaerobic benzoate degradation are conserved across different bacterial species. Benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase.[2] The dearomatization of the stable benzene (B151609) ring is the key, energy-intensive step, catalyzed by the ATP-dependent benzoyl-CoA reductase. This enzyme reduces benzoyl-CoA to Cyclohex-1,5-diene-1-carbonyl-CoA.[3]

Divergent Pathways of Cyclohex-1,5-diene-1-carbonyl-CoA Metabolism

Following its formation, the metabolic fate of Cyclohex-1,5-diene-1-carbonyl-CoA diverges in different microorganisms, primarily exemplified by the pathways in Thauera aromatica and Rhodopseudomonas palustris.

The Thauera aromatica Pathway: A Hydration and Oxidation Route

In T. aromatica, Cyclohex-1,5-diene-1-carbonyl-CoA undergoes a series of hydration and oxidation reactions.[3]

-

Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase introduces a water molecule to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[4]

-

Dehydrogenation: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, an NAD+-dependent enzyme, oxidizes the hydroxyl group to a keto group, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5]

-

Ring Cleavage: 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase catalyzes the hydrolytic cleavage of the cyclic ring, forming the aliphatic product 3-hydroxypimelyl-CoA.[5][6]

This aliphatic dicarboxyl-CoA then enters downstream pathways, ultimately leading to central metabolism.

The Rhodopseudomonas palustris Pathway: A Reductive Route

R. palustris employs a different strategy that involves a further reduction step.[3]

-

Reduction: The cyclohex-1,5-diene-1-carbonyl-CoA is further reduced to cyclohex-1-ene-1-carbonyl-CoA.[3]

-

Hydration: A cyclic enoyl-CoA hydratase (BadK) hydrates cyclohex-1-ene-1-carbonyl-CoA to 2-hydroxycyclohexanecarboxyl-CoA.

-

Dehydrogenation: 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) oxidizes the hydroxyl group to produce 2-ketocyclohexanecarboxyl-CoA.

-

Ring Cleavage: A hydrolase (BadI) cleaves the ring to yield pimelyl-CoA.[7]

Pimelyl-CoA is then further metabolized via β-oxidation.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the anaerobic benzoate degradation pathway.

| Enzyme | Organism | Specific Activity | Km (Substrate) | Substrate | Reference(s) |

| Benzoate-CoA ligase | Rhodopseudomonas palustris | 25 µmol/min/mg | 0.6-2 µM | Benzoate | [2] |

| Benzoate-CoA ligase | Rhodopseudomonas palustris | 25 µmol/min/mg | 2-3 µM | ATP | [2] |

| Benzoate-CoA ligase | Rhodopseudomonas palustris | 25 µmol/min/mg | 90-120 µM | Coenzyme A | [2] |

| Benzoyl-CoA reductase | Thauera aromatica | 0.55 µmol/min/mg | 15 µM | Benzoyl-CoA | |

| Benzoyl-CoA reductase | Thauera aromatica | 0.55 µmol/min/mg | 0.6 mM | ATP | |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Geobacter metallireducens | 550 µmol/min/mg | 85 ± 30 µM | Cyclohex-1,5-diene-1-carbonyl-CoA | [8] |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Syntrophus aciditrophicus | 350 µmol/min/mg | 30 ± 10 µM | Cyclohex-1,5-diene-1-carbonyl-CoA | [8] |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Thauera aromatica | 11.8 U/mg | 60 ± 20 µM | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the study of these enzymatic pathways. Below are summaries of methodologies for key experiments. For complete, detailed protocols, please refer to the cited literature.

Synthesis of CoA Esters

Many of the substrates for the enzymes in the anaerobic benzoate degradation pathway are not commercially available and must be synthesized. A common method is the enzymatic synthesis from the corresponding carboxylic acids and Coenzyme A using a CoA ligase.

Workflow for CoA Ester Synthesis:

For the synthesis of Cyclohex-1,5-diene-1-carbonyl-CoA , benzoyl-CoA is reduced using purified benzoyl-CoA reductase. The product can then be purified by preparative HPLC.[8] 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA can be synthesized from Cyclohex-1,5-diene-1-carbonyl-CoA using purified Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.[8]

Enzyme Assays

1. Benzoate-CoA Ligase Assay (Coupled Spectrophotometric Assay) [9]

This assay measures the formation of AMP, which is coupled to the oxidation of NADH.

-

Principle: The AMP produced is converted to ADP by myokinase, and then to ATP by pyruvate (B1213749) kinase, which simultaneously converts phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 365 nm due to NADH oxidation is monitored.

-

Reaction Mixture:

-

100 mM Tris-HCl, pH 8.0

-

2 mM dithiothreitol

-

5 mM MgCl₂

-

1 mM ATP

-

0.4 mM Coenzyme A

-

0.4 mM NADH

-

1 mM phosphoenolpyruvate

-

Myokinase (1 U)

-

Pyruvate kinase (1 U)

-

Lactate dehydrogenase (1.5 U)

-

Cell extract or purified enzyme

-

-

Procedure:

-

Assemble the reaction mixture without the substrate (benzoate).

-

Initiate the reaction by adding benzoate (e.g., 0.5 mM).

-

Monitor the decrease in absorbance at 365 nm.

-

2. Benzoyl-CoA Reductase Assay (Spectrophotometric Assay)

This assay can be performed by monitoring the oxidation of a reduced electron donor.

-

Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential electron donor like reduced methyl viologen or Ti(III) citrate. The oxidation of the electron donor can be followed spectrophotometrically.

-

Reaction Mixture (example with methyl viologen):

-

Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

MgATP

-

Reduced methyl viologen

-

Benzoyl-CoA

-

Purified benzoyl-CoA reductase

-

-

Procedure:

-

Perform all steps under strictly anaerobic conditions.

-

Prepare the reaction mixture in an anaerobic cuvette.

-

Initiate the reaction by adding benzoyl-CoA.

-

Monitor the oxidation of reduced methyl viologen by the increase in absorbance at a specific wavelength.

-

3. Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay (Spectrophotometric Assay) [4]

-

Principle: The hydration of the conjugated diene system in Cyclohex-1,5-diene-1-carbonyl-CoA to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm).

-

Reaction Mixture:

-

Buffer (e.g., 100 mM MOPS/KOH, pH 7.0)

-

Cyclohex-1,5-diene-1-carbonyl-CoA

-

Cell extract or purified enzyme

-

-

Procedure:

-

Add the substrate to the buffer in a cuvette.

-

Start the reaction by adding the enzyme.

-

Monitor the decrease in absorbance.

-

4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay (Spectrophotometric Assay) [5]

-

Principle: The oxidation of the hydroxyl group is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

NAD+

-

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

-

Cell extract or purified enzyme

-

-

Procedure:

-

Combine the buffer, NAD+, and enzyme in a cuvette.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 340 nm.

-

5. 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Assay (HPLC-based Assay) [5]

-

Principle: The conversion of 6-oxocyclohex-1-ene-1-carbonyl-CoA to 3-hydroxypimelyl-CoA is monitored by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).

-

Reaction Mixture:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

6-Oxocyclohex-1-ene-1-carbonyl-CoA

-

Cell extract or purified enzyme

-

-

Procedure:

-

Incubate the reaction mixture at a specific temperature.

-

At different time points, stop the reaction (e.g., by adding acid).

-

Analyze the samples by HPLC with a suitable column (e.g., C18) and a UV detector.

-

Conclusion and Future Directions

The study of the anaerobic benzoate degradation pathway, with Cyclohex-1,5-diene-1-carbonyl-CoA as a central intermediate, has revealed fascinating and diverse biochemical strategies for dearomatization and ring cleavage. The well-characterized pathways in Thauera aromatica and Rhodopseudomonas palustris provide a solid foundation for further investigation.

For researchers and professionals in drug development, a deep understanding of these microbial metabolic pathways can offer insights into:

-

Bioremediation strategies: Engineering microorganisms with enhanced capabilities to degrade aromatic pollutants.

-

Biocatalysis: Utilizing these novel enzymes for the synthesis of valuable chemicals.

-

Drug metabolism: Understanding how xenobiotics with aromatic moieties might be metabolized by the gut microbiome under anaerobic conditions.

Future research should focus on the detailed structural and mechanistic characterization of the enzymes involved, the elucidation of the regulatory networks governing these pathways, and the exploration of the metabolic diversity in a wider range of anaerobic microorganisms. The development of robust and high-throughput assays for these enzymatic activities will be crucial for advancing these research frontiers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohex-2,5-dienecarbonyl-CoA: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, properties, and metabolic significance of Cyclohex-2,5-dienecarbonyl-CoA, a key intermediate in anaerobic benzoate (B1203000) degradation.

Introduction

Cyclohex-2,5-dienecarbonyl-Coenzyme A (CoA) is a crucial metabolic intermediate in the anaerobic degradation of benzoate, a common aromatic compound in anoxic environments. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. It is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, enzymology, and the potential for targeting these pathways for novel therapeutic interventions.

Chemical Structure and Properties

This compound is an acyl-CoA thioester. It is formed by the formal condensation of the carboxyl group of cyclohexa-2,5-diene-1-carboxylic acid with the thiol group of coenzyme A.[1][2][3]

Chemical Structure

The structure of this compound consists of a cyclohex-2,5-diene ring attached to a carbonyl group, which is in turn linked to the sulfur atom of Coenzyme A.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C28H42N7O17P3S | [1] |

| Molecular Weight | 873.7 g/mol | [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate | [1] |

| Synonyms | This compound, Cyclohexa-2,5-diene-1-carbonyl-CoA, Cyclohex-2,5-diene-1-carboxyl-CoA | [1][2] |

| ChEBI ID | CHEBI:27610 | [3] |

| PubChem CID | 9543190 | [2] |

Biological Role: The Anaerobic Benzoate Degradation Pathway

This compound is a key intermediate in the anaerobic degradation of benzoate, a metabolic pathway found in various bacteria, including the denitrifying bacterium Thauera aromatica.[4][5][6] This pathway is essential for the cycling of aromatic compounds in anoxic environments.

The pathway begins with the activation of benzoate to benzoyl-CoA. Benzoyl-CoA is then reduced by the enzyme benzoyl-CoA reductase in an ATP-dependent reaction to form cyclohexa-1,5-diene-1-carbonyl-CoA.[7] In some organisms, this is then isomerized to this compound. Subsequently, dienoyl-CoA hydratase catalyzes the hydration of a double bond in the cyclohexadiene ring.[1][5]

Caption: Simplified anaerobic benzoate degradation pathway.

Experimental Protocols

Enzymatic Synthesis of this compound

Materials:

-

Benzoyl-CoA

-

Purified benzoyl-CoA reductase from a suitable organism (e.g., Thauera aromatica)

-

ATP

-

A suitable reducing agent (e.g., reduced methyl viologen or titanocene (B72419) dichloride)

-

Anaerobic chamber or glove box

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

HPLC system for purification and analysis

Procedure (General Outline):

-

Prepare all solutions under strictly anaerobic conditions.

-

In an anaerobic environment, combine the reaction buffer, ATP, and the reducing agent in a reaction vessel.

-

Add benzoyl-CoA to the mixture.

-

Initiate the reaction by adding a catalytic amount of purified benzoyl-CoA reductase.

-

Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

Enzyme Assays

The activity of benzoyl-CoA reductase can be determined by monitoring the consumption of the substrate (benzoyl-CoA) or the formation of the product (cyclohexa-1,5-diene-1-carbonyl-CoA) over time.

Method: A continuous spectrophotometric assay can be employed by coupling the reaction to an artificial electron donor with a distinct absorbance spectrum. The assay mixture typically contains the enzyme, benzoyl-CoA, ATP, and a reduced electron donor in an anaerobic cuvette. The change in absorbance is monitored at a specific wavelength. Alternatively, a discontinuous assay can be performed where the reaction is stopped at different time points, and the products are analyzed by HPLC.[8]

The activity of dienoyl-CoA hydratase is measured by observing the conversion of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1][5]

Method: A spectrophotometric assay can be developed by monitoring the change in absorbance at a wavelength where the substrate and product have different extinction coefficients. The assay is performed in a suitable buffer at a controlled temperature, and the reaction is initiated by the addition of the enzyme. The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.[1]

References

- 1. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyclohexa-2,5-diene-1-carbonyl-CoA | C28H42N7O17P3S | CID 9543190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CHEBI:27610 [ebi.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoate degradation via hydroxylation - Wikipedia [en.wikipedia.org]

- 7. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 8. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of Cyclohex-2,5-dienecarbonyl-CoA's Isomer in Bacterial Aromatic Compound Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds by bacteria is a critical biogeochemical process and a source of novel biocatalysts for industrial applications. A key intermediate in the metabolic pathway of benzoate (B1203000) and other aromatic molecules is Cyclohexa-1,5-diene-1-carbonyl-CoA . This technical guide provides a comprehensive overview of the discovery, metabolic context, and experimental investigation of this crucial molecule. While the isomer Cyclohex-2,5-dienecarbonyl-CoA is noted in some databases, the predominant and well-characterized intermediate in this central pathway is the 1,5-diene isomer. This document details the enzymatic reactions involving Cyclohexa-1,5-diene-1-carbonyl-CoA, presents quantitative data from key studies, and provides detailed experimental protocols for its analysis. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction: The Central Role of Dienoyl-CoA Intermediates in Anaerobic Aromatic Metabolism

The anaerobic breakdown of aromatic compounds, such as benzoate, converges on the formation of a central intermediate, benzoyl-CoA.[1][2] The subsequent dearomatization of benzoyl-CoA is a key step, leading to the formation of alicyclic CoA esters. In many denitrifying, sulfate-reducing, Fe(III)-reducing, and fermenting bacteria, this dearomatization is catalyzed by the enzyme benzoyl-CoA reductase, yielding Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2] This intermediate is then further metabolized through a series of enzymatic reactions, ultimately leading to ring cleavage and the production of acetyl-CoA, which enters central metabolism.[3][4]

The focus of this guide is on the primary and well-documented intermediate, Cyclohexa-1,5-diene-1-carbonyl-CoA. The isomer, this compound, is mentioned in some biochemical databases but its role in the main benzoyl-CoA degradation pathway is not well-established in the scientific literature. It may represent a minor product of the benzoyl-CoA reductase reaction or an intermediate in an alternative, less-characterized pathway.

The Metabolic Pathway: From Benzoyl-CoA to Ring Cleavage

The anaerobic degradation of benzoate via the benzoyl-CoA pathway can be broadly divided into three stages: activation, dearomatization, and ring cleavage. Cyclohexa-1,5-diene-1-carbonyl-CoA is the product of the dearomatization step.

Key Enzymes and Reactions:

-

Benzoate-CoA ligase: Activates benzoate to benzoyl-CoA.[2]

-

Benzoyl-CoA reductase (BCR): An ATP-dependent enzyme that catalyzes the two-electron reduction of the aromatic ring of benzoyl-CoA to form Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][5] This is a critical and energy-intensive step.

-

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase: Catalyzes the hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[6][7]

-

6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.

-

6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase: Catalyzes the hydrolytic cleavage of the cyclic ring, yielding the aliphatic dicarboxylic acid, 3-hydroxypimelyl-CoA.[3]

The following diagram illustrates the central benzoyl-CoA degradation pathway leading to ring cleavage.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENZYME - 4.2.1.100 cyclohexa-1,5-dienecarbonyl-CoA hydratase [enzyme.expasy.org]

Cyclohexadienecarbonyl-CoA Isomers in Anaerobic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic metabolism of aromatic compounds is a critical biogeochemical process carried out by a diverse range of microorganisms. A key intermediate in the degradation of many aromatic molecules is benzoyl-CoA, which undergoes a series of enzymatic transformations. Central to this pathway is the formation of a cyclohexadienecarbonyl-CoA intermediate. This technical guide provides an in-depth analysis of Cyclohexa-1,5-diene-1-carbonyl-CoA, a well-characterized intermediate in this pathway, and addresses its relationship with its isomer, Cyclohex-2,5-dienecarbonyl-CoA. While the former is extensively documented as a crucial metabolite, the specific role and biomarker potential of the latter are not well-established in current scientific literature. This guide will focus on the established pathways and experimental data related to Cyclohexa-1,5-diene-1-carbonyl-CoA, providing a framework for understanding the potential significance of related isomers.

The Central Role of Cyclohexa-1,5-diene-1-carbonyl-CoA in the Benzoyl-CoA Pathway

Under anaerobic conditions, the chemically stable benzene (B151609) ring of benzoyl-CoA is reduced to introduce double bonds that can be subsequently hydrated and cleaved.[1] The primary product of this reduction is Cyclohexa-1,5-diene-1-carbonyl-CoA.[2][3] This reaction is a pivotal step in the complete mineralization of aromatic compounds to acetyl-CoA and CO2 in the absence of oxygen.[4]

Signaling Pathway of Benzoyl-CoA Degradation

The initial steps of the benzoyl-CoA degradation pathway, highlighting the formation and conversion of Cyclohexa-1,5-diene-1-carbonyl-CoA, are depicted below.

Quantitative Data on Key Enzymes

The enzymatic conversion of Cyclohexa-1,5-diene-1-carbonyl-CoA is a critical control point in the pathway. The kinetic parameters of Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, the enzyme responsible for its hydration, have been characterized in several anaerobic bacteria.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamRGeo) | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamRSyn) | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 |

Table 1: Kinetic parameters of Cyclohexa-1,5-diene-1-carbonyl-CoA hydratases from strictly anaerobic bacteria.[3]

The Isomer: this compound

While Cyclohexa-1,5-diene-1-carbonyl-CoA is the well-documented intermediate, its isomer, this compound, has been noted in biochemical databases. The Sabio-RK database suggests a possible isomerization reaction between the two compounds. However, dedicated enzymatic studies confirming the enzyme responsible for this conversion and the physiological relevance of this compound in anaerobic metabolism are currently lacking in the peer-reviewed literature. Therefore, its role as a specific biomarker for anaerobic metabolism remains unconfirmed.

Experimental Protocols

The study of cyclohexadienecarbonyl-CoA isomers requires specific methodologies for their synthesis, detection, and quantification.

Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA

A common method for the enzymatic synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA involves the following steps:

-

Enzymatic Synthesis of Benzoyl-CoA: Benzoyl-CoA is synthesized from benzoate (B1203000) and Coenzyme A using benzoate-CoA ligase.

-

Reduction to Dienoyl-CoA: Benzoyl-CoA is then reduced to Cyclohexa-1,5-diene-1-carbonyl-CoA using benzoyl-CoA reductase in the presence of a suitable electron donor (e.g., Ti(III)-citrate) and ATP.[2]

Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for the detection and quantification of CoA esters, including cyclohexadienecarbonyl-CoA isomers.

-

Sample Preparation: Biological samples (e.g., cell extracts) are typically deproteinized, often using perchloric acid, followed by neutralization.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used for separation. The mobile phase usually consists of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) gradient.

-

Detection: UV detection at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A, is a standard method.[2] More sensitive and specific detection can be achieved using mass spectrometry (LC-MS).

Conclusion and Future Directions

Cyclohexa-1,5-diene-1-carbonyl-CoA is a well-established and crucial intermediate in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. Its detection can serve as an indicator of this metabolic process. The role of its isomer, this compound, is currently not well-defined in the scientific literature, and its potential as a distinct biomarker requires further investigation. Future research should focus on:

-

Identifying and characterizing the putative isomerase that may convert Cyclohexa-1,5-diene-1-carbonyl-CoA to this compound.

-

Investigating the metabolic fate of this compound to determine if it is a productive intermediate or a side product.

-

Developing specific analytical methods to differentiate and quantify the two isomers in complex biological samples, which will be essential to elucidate their respective physiological roles and biomarker potential.

For drug development professionals, understanding the nuances of these anaerobic pathways is critical for targeting microbial processes, whether for antimicrobial development or for harnessing microbial metabolism for bioremediation and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

The Anaerobic Transformation: A Technical Guide to the Biosynthesis of Cyclohex-2,5-dienecarbonyl-CoA from Benzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by microorganisms. A central intermediate in these pathways is benzoyl-CoA. The dearomatization of benzoyl-CoA is a key, energy-intensive step, representing a significant hurdle in the metabolic cascade. This technical guide provides an in-depth exploration of the biosynthesis of cyclohex-2,5-dienecarbonyl-CoA from benzoyl-CoA, a pivotal reaction catalyzed by the enzyme Benzoyl-CoA Reductase (BCR). This process is of significant interest to researchers in bioremediation, industrial biotechnology, and drug development, as it showcases a unique enzymatic mechanism for activating a stable aromatic ring.

The Core Reaction: Benzoyl-CoA to this compound

Under anaerobic conditions, the enzymatic reduction of benzoyl-CoA to a non-aromatic this compound is the committed step in the degradation of a wide range of aromatic compounds.[1][2] This reaction is catalyzed by Benzoyl-CoA Reductase (BCR), a complex iron-sulfur enzyme.[1] The overall transformation is a two-electron reduction that requires the input of energy in the form of ATP.[1][3]

The reaction can be summarized as follows:

Benzoyl-CoA + 2e⁻ + 2H⁺ + 2 ATP → Cyclohex-1,5-diene-1-carbonyl-CoA + 2 ADP + 2 Pi.[4]

It is important to note that while the user's query mentions "this compound", the literature predominantly identifies the product as cyclohexa-1,5-diene-1-carbonyl-CoA .[2][5] This guide will proceed with the scientifically validated product.

The Key Enzyme: Benzoyl-CoA Reductase (BCR)

Benzoyl-CoA Reductase is a highly oxygen-sensitive enzyme, a characteristic that necessitates strict anaerobic conditions for its study.[1] The best-characterized BCR is from the denitrifying bacterium Thauera aromatica.

Subunit Composition and Cofactors

The BCR from Thauera aromatica is a heterotetramer with a molecular mass of approximately 170 kDa, composed of four distinct subunits: α, β, γ, and δ.[1] The enzyme contains multiple iron-sulfur clusters and may also contain a flavin or a flavin-like compound.[1] The presence of these cofactors is crucial for the electron transfer process during catalysis. Magnesium ions (Mg²⁺) are also required for the enzyme's activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for Benzoyl-CoA Reductase from Thauera aromatica.

| Enzyme Property | Value | Reference |

| Native Molecular Mass | ~170 kDa | [1] |

| Subunit Composition | αβγδ | [1] |

| Iron content | 10.8 ± 1.5 mol/mol enzyme | [1] |

| Acid-labile sulfur content | 10.5 ± 1.5 mol/mol enzyme | [1] |

| Zinc content | 0.5 mol/mol enzyme | [1] |

| Flavin-like compound | ~0.3 mol/mol enzyme | [1] |

Table 1: Physical and Cofactor Properties of Benzoyl-CoA Reductase from Thauera aromatica

| Kinetic Parameter | Value | Conditions | Reference |

| Specific Activity | 0.55 µmol min⁻¹ mg⁻¹ | With reduced methyl viologen as electron donor | [1] |

| Catalytic Number (kcat) | 1.6 s⁻¹ | [1] | |

| Apparent Km (Benzoyl-CoA) | 15 µM | 0.5 mM reduced and oxidized methyl viologen | [1] |

| Apparent Km (ATP) | 0.6 mM | 0.5 mM reduced and oxidized methyl viologen | [1] |

| ATP Hydrolysis Stoichiometry | 2-4 ATP per 2 electrons transferred | [1] | |

| Optimal pH | ~8.0 | [6] | |

| Optimal Temperature | 37-40 °C | [6] |

Table 2: Kinetic Parameters of Benzoyl-CoA Reductase from Thauera aromatica

| Substrate | Relative Activity (%) | Reference |

| Benzoyl-CoA | 100 | [1] |

| Fluorobenzoyl-CoA analogues | Reduced at a much lower rate | [1] |

| Hydroxybenzoyl-CoA analogues | Reduced at a much lower rate | [1] |

| Aminobenzoyl-CoA analogues | Reduced at a much lower rate | [1] |

| Methylbenzoyl-CoA analogues | Reduced at a much lower rate | [1] |

| Benzoate (B1203000) | Not reduced | [1] |

Table 3: Substrate Specificity of Benzoyl-CoA Reductase from Thauera aromatica

Experimental Protocols

Anaerobic Purification of Benzoyl-CoA Reductase from Thauera aromatica

This protocol is a composite based on methodologies described in the literature.[1][7] All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic glove box with an N₂/H₂ atmosphere).

a. Cell Growth and Harvest:

-

Cultivate Thauera aromatica anaerobically in a mineral salt medium with benzoate as the sole carbon and energy source and nitrate (B79036) as the electron acceptor.[8]

-

Harvest cells in the late exponential phase by centrifugation.

b. Cell Lysis:

-

Resuspend the cell pellet in an anaerobic buffer (e.g., 20 mM HEPES/NaOH, pH 7.8, containing 200 mM KCl, 4 mM MgCl₂, 50 mM L-arginine, 50 mM L-glutamate, 10% (v/v) glycerol, and 2 mM dithionite).[7]

-

Lyse the cells by a suitable method such as French press or sonication.

-

Clarify the lysate by ultracentrifugation.

c. Affinity Chromatography:

-

If using a recombinant, tagged version of the enzyme (e.g., Strep-Tag), apply the cleared lysate to a Strep-Tactin affinity chromatography column pre-equilibrated with the lysis buffer.[7]

-

Wash the column with the same buffer to remove unbound proteins.

-

Elute the bound protein with the lysis buffer containing a suitable competing agent (e.g., desthiobiotin).

d. Ion-Exchange Chromatography:

-

Further purify the eluted fractions using anion-exchange chromatography (e.g., on a Q-Sepharose or Mono Q column).

-

Apply the sample to the column equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.8, with 2 mM dithionite).

-

Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M KCl).

-

Collect fractions and assay for BCR activity.

e. Purity and Storage:

-

Assess the purity of the final preparation by SDS-PAGE.

-

Store the purified enzyme at -80°C in an anaerobic storage buffer containing a cryoprotectant like glycerol.

Spectrophotometric Assay of Benzoyl-CoA Reductase Activity

This assay is based on the ATP-dependent oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate (B86180), which is coupled to the reduction of benzoyl-CoA.[1]

a. Reaction Mixture:

-

Prepare a reaction mixture in an anaerobic cuvette containing:

b. Initiation and Measurement:

-

Initiate the reaction by adding the substrate, benzoyl-CoA (e.g., to a final concentration of 0.1 mM).

-

Monitor the oxidation of the electron donor spectrophotometrically. For reduced methyl viologen, this is typically measured by the decrease in absorbance at a wavelength around 600 nm.

-

The rate of decrease in absorbance is proportional to the enzyme activity.

c. Calculation of Activity:

-

Calculate the specific activity using the molar extinction coefficient of the electron donor.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of the electron donor per minute under the specified conditions.

Visualizations

Biosynthetic Pathway of Cyclohex-1,5-diene-1-carbonyl-CoA

Caption: Biosynthesis of Cyclohex-1,5-diene-1-carbonyl-CoA from Benzoyl-CoA.

Experimental Workflow for BCR Purification

References

- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Enzymatic Formation of Cyclohex-2,5-dienecarbonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic dearomatization of aromatic rings is a critical process in the anaerobic biodegradation of a wide range of environmental pollutants and natural compounds. A key intermediate in these pathways is benzoyl-CoA, which is subsequently reduced to a non-aromatic cyclohexadienyl-CoA derivative. This technical guide provides an in-depth overview of the enzymatic formation of cyclohex-1,5-diene-1-carbonyl-CoA, an isomer of cyclohex-2,5-dienecarbonyl-CoA, a pivotal step in anaerobic aromatic metabolism. The primary enzyme responsible for this transformation is Benzoyl-CoA Reductase (BCR). This document details the properties of BCR, the upstream enzyme Benzoate-CoA Ligase, and provides experimental protocols for their study.

Core Enzymes and Pathway

The formation of cyclohexadienyl-CoA from benzoate (B1203000) involves a two-step enzymatic process:

-

Activation of Benzoate: Benzoate is first activated to its coenzyme A thioester, benzoyl-CoA. This reaction is catalyzed by Benzoate-CoA Ligase .

-

Reductive Dearomatization: The aromatic ring of benzoyl-CoA is then reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by Benzoyl-CoA Reductase (BCR) .[1] This reaction is a biological equivalent of the Birch reduction and requires significant energy input in the form of ATP hydrolysis for the Class I enzymes.[2]

It is important to note that the direct enzymatic formation of "this compound" is not the primary product reported. Instead, the well-characterized product of Benzoyl-CoA Reductase is Cyclohexa-1,5-diene-1-carbonyl-CoA .[1]

Quantitative Data Summary

Benzoyl-CoA Reductase (BCR)

Benzoyl-CoA Reductase is a complex, oxygen-sensitive iron-sulfur enzyme. Two main classes have been characterized: ATP-dependent Class I BCRs found in facultative anaerobes like Thauera aromatica, and ATP-independent Class II BCRs from obligate anaerobes such as Geobacter metallireducens.

| Property | Thauera aromatica (Class I) | Thauera chlorobenzoica (MBR subclass, Class I) | Geobacter metallireducens (Class II) |

| Native Molecular Mass | ~170 kDa[2] | ~140 kDa[3] | ~185 kDa (BamBC component)[4] |

| Subunit Composition | αβγδ (BcrABCD)[2] | αβγδ (MbrNOPQ)[3] | α2β2 (BamBC)[4] |

| Subunit Molecular Masses | α: 48 kDa, β: 45 kDa, γ: 38 kDa, δ: 32 kDa[2] | Not specified | α: 73 kDa, β: 20 kDa[4] |

| Cofactors | ~11 Fe, ~11 S (likely three [4Fe-4S] clusters)[2][3] | Three [4Fe-4S] clusters[3] | 0.9 W, 15 Fe, 12.5 S per αβ unit[4] |

| Apparent Km (Benzoyl-CoA) | 15 µM[2] | Not specified | Not applicable (reverse reaction studied) |

| Apparent Km (ATP) | 0.6 mM[2] | Not specified | ATP-independent |

| Specific Activity | 0.55 µmol min-1 mg-1 (with reduced methyl viologen)[2] | 212 nmol min-1 mg-1 (with Ti(III) citrate)[3] | 68 µmol min-1 mg-1 (dienoyl-CoA oxidation)[4] |

| ATP Stoichiometry | 2-4 ATP per 2e- transferred[2] | 2.3–2.8 ATP per 2e- transferred[3] | ATP-independent |

| Optimal pH | 7.2-7.5[4] | Not specified | 6.8[4] |

Benzoate-CoA Ligase

This enzyme catalyzes the initial activation of benzoate to benzoyl-CoA, a prerequisite for the action of BCR.

| Property | Thauera aromatica | Rhodopseudomonas palustris | Anaerobic Syntrophic Culture |

| Native Molecular Mass | Not specified | 60 kDa[5] | ~420 kDa[6] |

| Subunit Composition | Not specified | Monomer[5] | Heptamer or Octamer of 58 kDa subunits[6] |

| Apparent Km (Benzoate) | 25 ± 7 µM[1] | 0.6 - 2 µM[5] | 0.04 mM[6] |

| Apparent Km (ATP) | Not specified | 2 - 3 µM[5] | 0.16 mM[6] |

| Apparent Km (CoA) | Not specified | 90 - 120 µM[5] | 0.07 mM[6] |

| Specific Activity | 16.5 µmol min-1 mg-1[1] | 25 µmol min-1 mg-1[5] | 1.05 U/mg[6] |

| Optimal pH | Not specified | Not specified | ~8.0[6] |

Experimental Protocols

Heterologous Expression and Anaerobic Purification of Class I Benzoyl-CoA Reductase

This protocol is adapted from the expression and purification of a 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica in E. coli.[3]

a) Gene Expression:

-

Clone the four genes encoding the α, β, γ, and δ subunits of the BCR into a suitable expression vector (e.g., pOT1) with a C-terminal Strep-Tag II on one of the subunits for affinity purification.

-

Transform the expression plasmid into an appropriate E. coli strain.

-

Grow the E. coli culture anaerobically in a suitable medium (e.g., LB) supplemented with an electron acceptor like fumarate.

-

Induce gene expression at a suitable cell density with an appropriate inducer (e.g., anhydrotetracycline).

-

Continue anaerobic incubation to allow for protein expression.

-

Harvest the cells by centrifugation and store the cell pellet under anaerobic conditions at -80°C.

b) Anaerobic Purification: All purification steps must be carried out under strictly anaerobic conditions inside an anaerobic chamber.

-

Resuspend the frozen cell pellet in an anaerobic buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM dithiothreitol).

-

Lyse the cells using a French press or sonication.

-

Clarify the lysate by ultracentrifugation.

-

Apply the supernatant to a Strep-Tactin affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with several column volumes of the lysis buffer.

-

Elute the purified BCR with the lysis buffer containing a competing agent (e.g., desthiobiotin).

-

Assess the purity of the eluted fractions by SDS-PAGE.

-

Pool the pure fractions and store them under anaerobic conditions at -80°C.

Enzymatic Assay for Benzoyl-CoA Reductase

a) Spectrophotometric Assay (Continuous): [2] This assay is suitable for BCRs that can use artificial electron donors like reduced methyl viologen.

-

Prepare an anaerobic assay mixture in a sealed cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.2-7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

0.5 mM methyl viologen

-

A reducing agent (e.g., 5 mM Ti(III) citrate (B86180) or sodium dithionite) to reduce the methyl viologen (indicated by a color change to blue).

-

-

Initiate the reaction by adding the purified BCR enzyme.

-

Start the measurement by adding the substrate, benzoyl-CoA (e.g., 15 µM).

-

Monitor the oxidation of reduced methyl viologen by the decrease in absorbance at a specific wavelength (e.g., 578 nm).

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of methyl viologen.

b) UPLC-based Assay (Discontinuous): [3] This assay directly measures the conversion of benzoyl-CoA to its product and is suitable for all BCRs.

-

Set up the reaction mixture in an anaerobic environment as described for the spectrophotometric assay, using a suitable electron donor (e.g., Ti(III) citrate).

-

Initiate the reaction by adding benzoyl-CoA.

-

At different time points, withdraw aliquots from the reaction mixture and stop the reaction by adding an acidic solution (e.g., HCl).

-

Analyze the samples by Ultra-Performance Liquid Chromatography (UPLC) using a C18 column.

-

Separate the substrate (benzoyl-CoA) and the product (cyclohexa-1,5-diene-1-carbonyl-CoA) using a suitable gradient of solvents (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer).

-

Monitor the elution profile using a diode array detector at wavelengths characteristic for the substrate and product.

-

Quantify the amount of product formed over time to determine the enzyme activity.

Product Identification by NMR

To confirm the identity of the enzymatic product, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]

-

Perform a large-scale enzymatic reaction using 13C-labeled benzoate to synthesize 13C-labeled benzoyl-CoA in situ.

-

Incubate the labeled substrate with the purified BCR under anaerobic conditions.

-

Stop the reaction and purify the product mixture to remove proteins and other interfering substances.

-

Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O).

-

Acquire 1H and 13C NMR spectra.

-

The use of 13C-labeled substrate enhances the sensitivity and allows for the use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the structure of the product and confirm it as cyclohexa-1,5-diene-1-carbonyl-CoA.[1]

Signaling Pathways and Workflows

Anaerobic Benzoate Degradation Pathway

The following diagram illustrates the central role of Benzoyl-CoA Reductase in the anaerobic degradation of benzoate.

Caption: Anaerobic degradation pathway of benzoate to downstream metabolites.

Experimental Workflow for BCR Characterization

The diagram below outlines a typical workflow for the expression, purification, and characterization of Benzoyl-CoA Reductase.

Caption: Experimental workflow for BCR expression, purification, and characterization.

References

- 1. Products of enzymatic reduction of benzoyl-CoA, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cyclohexa-1,5-diene-1-carbonyl-CoA in the Anaerobic Aromatic Metabolism of Thauera aromatica: A Technical Guide

Introduction

The denitrifying bacterium Thauera aromatica is a model organism for studying the anaerobic degradation of aromatic compounds, a critical process in anoxic environments.[1][2] A central hub in these metabolic pathways is the conversion of various aromatic substrates to benzoyl-CoA, which is then funneled into a unique dearomatizing pathway.[3][4] A key intermediate in this pathway is Cyclohexa-1,5-diene-1-carbonyl-CoA . While the synonym Cyclohex-2,5-dienecarbonyl-CoA is also used, the primary literature consistently identifies the 1,5-diene isomer as the product of the initial ring reduction.[5][6][7] This technical guide provides an in-depth exploration of the formation and subsequent metabolism of Cyclohexa-1,5-diene-1-carbonyl-CoA in Thauera aromatica, intended for researchers, scientists, and professionals in drug development interested in microbial metabolic pathways and enzymology.

The Benzoyl-CoA Degradation Pathway: A Stepwise Dearomatization

Under anaerobic conditions, T. aromatica employs the benzoyl-CoA pathway to break down the stable aromatic ring of benzoyl-CoA. This process is initiated by a reductive dearomatization, followed by a series of hydration, oxidation, and hydrolytic reactions to open the ring.[1][8]

The initial and energetically most challenging step is the two-electron reduction of benzoyl-CoA, catalyzed by the ATP-dependent benzoyl-CoA reductase . This reaction yields Cyclohexa-1,5-diene-1-carbonyl-CoA.[5][7] The dienoyl-CoA intermediate is then hydrated by Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5][6]

Subsequently, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][9] The alicyclic ring of this β-oxoacyl-CoA is then cleaved hydrolytically by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , which adds a water molecule to the double bond and breaks a carbon-carbon bond to form the non-cyclic product, 3-hydroxypimelyl-CoA.[1][10][11] This intermediate is further metabolized through β-oxidation to yield three molecules of acetyl-CoA and one molecule of CO2.[9]

Quantitative Data on Key Enzymes

The efficiency and regulation of the benzoyl-CoA pathway are determined by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for the key enzymes in Thauera aromatica.

| Enzyme | Substrate | K_m | Specific Activity | Reference |

| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 µM | 0.55 µmol min⁻¹ mg⁻¹ | [7] |

| ATP | 0.6 mM | [7] | ||

| Benzoate-CoA Ligase | Benzoate | 0.1 mM | 2.5 µmol min⁻¹ mg⁻¹ | [3] |

| 2-Aminobenzoate | 0.7 mM | 1.1 µmol min⁻¹ mg⁻¹ | [3] | |

| ATP | 0.1 mM | [3] | ||

| CoA | 0.08 mM | [3] | ||

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 60 ± 20 µM | 11.8 U mg⁻¹ | [12] |

| 1,5-Dienoyl-CoA Oxidase | 1,5-Dienoyl-CoA | 27 µM | [13] | |

| Dioxygen | 10 µM | [13] |

Purification of Benzoate-CoA Ligase from T. aromatica [3]

| Purification Step | Total Protein (mg) | Total Activity (µmol min⁻¹) | Specific Activity [µmol min⁻¹ (mg of protein)⁻¹] | Yield (%) | Purification (fold) |

| Cell extract | 608 | 145 | 0.24 | 100 | 1 |

| DEAE-Sepharose | 104 | 102 | 0.98 | 70 | 4 |

| Phenyl-Sepharose | 19.3 | 75 | 3.9 | 52 | 16 |

| Mono Q | 1.6 | 45 | 28.3 | 31 | 118 |

Experimental Protocols

Enzyme Assays

1. Benzoyl-CoA Reductase Spectrophotometric Assay [7] This assay measures the oxidation of a strong reductant, such as reduced methyl viologen or Ti(III) citrate, which is coupled to the reduction of benzoyl-CoA. The reaction is strictly dependent on the presence of MgATP.

-

Principle: The decrease in absorbance of the reduced electron donor is monitored spectrophotometrically.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Reduced methyl viologen (e.g., 0.5 mM)

-

MgATP (e.g., 2 mM)

-

Benzoyl-CoA (e.g., 0.1 mM)

-

Enzyme fraction

-

-

Procedure: The reaction is initiated by the addition of benzoyl-CoA, and the change in absorbance is recorded at a wavelength specific for the electron donor (e.g., 578 nm for reduced methyl viologen).

2. Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Spectrophotometric Assay [5] This assay directly monitors the hydration of the dienoyl-CoA substrate.

-

Principle: The hydration of the conjugated double bond system in Cyclohexa-1,5-diene-1-carbonyl-CoA leads to a decrease in absorbance at 263 nm.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)

-

Enzyme fraction

-

-

Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 263 nm is followed over time.

3. Coupled Spectrophotometric Assay for Benzoate-CoA Ligase [3] This is an indirect assay that couples the formation of AMP to the oxidation of NADH.

-

Principle: The AMP produced is converted back to ATP through the actions of myokinase and pyruvate (B1213749) kinase, with the latter reaction consuming phosphoenolpyruvate (B93156) and producing pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The oxidation of NADH is monitored spectrophotometrically at 365 nm.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

20 mM MgCl₂

-

2 mM ATP

-

0.48 mM NADH

-

2 mM phosphoenolpyruvate

-

0.4 mM CoA

-

Myokinase, pyruvate kinase, and lactate dehydrogenase

-

Benzoate (or other aromatic acid substrate)

-

Enzyme fraction

-

-

Procedure: The reaction is initiated by the addition of the aromatic acid substrate, and the decrease in absorbance at 365 nm is monitored.

Enzyme Purification Workflow

The purification of enzymes from the benzoyl-CoA pathway in T. aromatica, such as benzoyl-CoA reductase, requires anaerobic conditions due to the oxygen sensitivity of these proteins. A general workflow is depicted below.

Conclusion

The study of the benzoyl-CoA pathway in Thauera aromatica, with Cyclohexa-1,5-diene-1-carbonyl-CoA as a central intermediate, has provided fundamental insights into the anaerobic metabolism of aromatic compounds. The characterization of the enzymes involved, their kinetic properties, and the development of specific assays have been crucial in elucidating this complex metabolic route. This technical guide serves as a consolidated resource for researchers aiming to further investigate this pathway, which holds potential for applications in bioremediation and biocatalysis. The detailed protocols and quantitative data provided herein offer a solid foundation for future studies in this field.

References

- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. enzyme-database.org [enzyme-database.org]

- 10. uniprot.org [uniprot.org]

- 11. EC 3.7.1.21 [iubmb.qmul.ac.uk]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

The Central Role of Cyclohex-1,5-diene-1-carbonyl-CoA in the Anaerobic Metabolism of Syntrophus aciditrophicus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Syntrophus aciditrophicus, a model syntrophic bacterium, plays a critical role in the anaerobic degradation of aromatic compounds, a process of significant biogeochemical and industrial relevance. Central to its metabolic prowess is the breakdown of benzoyl-CoA, a common intermediate in the anaerobic metabolism of various aromatic compounds. A key, transient intermediate in this pathway is cyclohexa-1,5-diene-1-carbonyl-CoA. This technical guide provides a comprehensive overview of the enzymatic steps involved in the transformation of this dienoyl-CoA intermediate, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows. Understanding this pathway is crucial for applications ranging from bioremediation to the development of novel antimicrobial agents targeting anaerobic pathogens.

The Benzoyl-CoA Degradation Pathway: A Core Metabolic Hub

Syntrophus aciditrophicus employs a reversible set of core enzymes to metabolize aromatic and alicyclic acids.[1] In the degradation of benzoate, the aromatic ring of benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA.[2][3][4][5][6] This crucial dearomatization is catalyzed by an ATP-independent, class II benzoyl-CoA reductase.[2][5] The resulting cyclohexa-1,5-diene-1-carbonyl-CoA is then further metabolized through a series of β-oxidation-like reactions.[3][7]

The key enzymatic steps involved in the conversion of cyclohexa-1,5-diene-1-carbonyl-CoA are:

-

Hydration: The enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR) catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[3][7][8]

-

Dehydrogenation: A 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (BamQ) then oxidizes the hydroxyl group to a ketone, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][4]

-

Ring Cleavage: The cyclic ring is subsequently cleaved by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (BamA), yielding the aliphatic dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[1][4]

From 3-hydroxypimelyl-CoA, the pathway continues through several more steps, including the action of 3-hydroxyacyl-CoA dehydrogenase and acetyl-CoA acetyltransferase, to ultimately produce acetyl-CoA and glutaryl-CoA.[1] Glutaryl-CoA is then decarboxylated to crotonyl-CoA, which feeds into the central metabolism.[1]

Quantitative Data on Key Enzymes

The efficiency and regulation of the benzoyl-CoA degradation pathway are underpinned by the kinetic properties of its constituent enzymes and their abundance within the cell. The following tables summarize key quantitative data available for enzymes involved in the metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA and related steps in S. aciditrophicus.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Vmax (U·mg-1) | Source |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR) | Cyclohexa-1,5-diene-1-carbonyl-CoA | 0.035 | 550 | [3][7] |

| Benzoate-CoA ligase (Bcl1) | Benzoate | 0.16 | 43 | [1] |

| Benzoate-CoA ligase (Bcl2) | Benzoate | 0.11 | 77 | [1] |

| Crotonate-CoA ligase (Bcl1) | Crotonate | 4.2 | 23 | [1] |

| Crotonate-CoA ligase (Bcl2) | Crotonate | 2.3 | 2.3 | [1] |

Table 2: Protein Abundance under Different Growth Conditions

| Protein (Gene Product) | Growth on Benzoate (% of total peptides) | Growth on Crotonate (% of total peptides) | Function | Source |

| BamR (SYN_RS14220) | 0.36 - 5.1 | High abundance | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | [1] |

| BamQ (SYN_RS14210) | 0.36 - 5.1 | High abundance | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | [1] |

| BamA (SYN_RS14215) | 0.36 - 5.1 | High abundance | 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | [1] |

| Ghd (SYN_RS09650) | 0.9 - 1.4 | High abundance | Glutaryl-CoA dehydrogenase | [1] |

| Act1 (SYN_RS14110) | 0.3 - 1.5 | High abundance | Acetyl-CoA acetyltransferase | [1] |

| Act2 (SYN_RS12490) | 0.3 - 1.5 | High abundance | Acetyl-CoA acetyltransferase | [1] |

Experimental Protocols

The study of the benzoyl-CoA degradation pathway in S. aciditrophicus requires specialized anaerobic cultivation techniques and biochemical assays.

Cultivation of Syntrophus aciditrophicus

S. aciditrophicus strain SB (DSM 26646) is typically grown anaerobically in a basal medium without rumen fluid.[1] For cocultures, Methanospirillum hungatei JF1 (ATCC 27890) is used as the hydrogen-consuming partner.[1]

-

Growth Substrates:

-

Medium Modifications: The Wolin's metal solution is modified to include Na2MoO4·2H2O (0.01 g/L), Na2SeO4 (0.01 g/L), and Na2WO4·2H2O (0.01 g/L).[1]

Heterologous Expression and Purification of Recombinant Proteins

Genes of interest from S. aciditrophicus, such as bamR, are cloned into an expression vector (e.g., pET vectors) and transformed into Escherichia coli BL21(DE3) for heterologous expression.

-

Gene Amplification: The target gene is amplified from S. aciditrophicus genomic DNA using specific primers.

-

Cloning: The amplified gene is ligated into an expression vector, often with a His-tag for purification.

-

Expression: E. coli cells carrying the recombinant plasmid are grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

-

Purification: The His-tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

Enzyme Assays

Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of a substrate or cofactor.

-

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (BamR) Assay:

-

The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA can be monitored by the decrease in absorbance at 263 nm, which corresponds to the dienoyl-CoA thioester bond.

-

The assay mixture typically contains buffer (e.g., Tris-HCl), the purified enzyme, and the substrate, cyclohexa-1,5-diene-1-carbonyl-CoA.[3][7]

-

-

Acyl-CoA Dehydrogenase Assays:

-

The activity of dehydrogenases can be measured in the oxidative direction by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which leads to a decrease in absorbance at 300 nm.[9]

-

The assay mixture includes buffer, the enzyme, the acyl-CoA substrate, and the electron acceptor.[9]

-

Visualizing the Pathway and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathway and experimental procedures.

Caption: Metabolic pathway of Cyclohex-1,5-diene-1-carbonyl-CoA in S. aciditrophicus.

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA is a cornerstone of anaerobic aromatic compound degradation in Syntrophus aciditrophicus. The enzymes involved, particularly BamR, BamQ, and BamA, are highly abundant and efficient, enabling the bacterium to thrive in challenging, syntrophic environments. The quantitative data and experimental protocols presented here provide a solid foundation for further research in this area. Future investigations could focus on the regulatory mechanisms governing the expression and activity of these enzymes, the potential for engineering this pathway for bioremediation purposes, and the identification of inhibitors that could serve as novel antimicrobial agents targeting anaerobic bacteria. The intricate and efficient nature of this metabolic pathway underscores the remarkable adaptability of microorganisms to diverse and extreme environments.

References

- 1. Syntrophus aciditrophicus uses the same enzymes in a reversible manner to degrade and synthesize aromatic and alicyclic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Syntrophy in Anaerobic Global Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Natural Occurrence of Cyclohex-2,5-dienecarbonyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohex-2,5-dienecarbonyl-CoA is a molecule of interest in the study of anaerobic microbial metabolism of aromatic compounds. However, extensive investigation of the scientific literature reveals that its direct and stable natural occurrence is not well-documented. Instead, its isomer, cyclohexa-1,5-diene-1-carbonyl-CoA , is the well-established and key intermediate in the anaerobic benzoyl-CoA degradation pathway. This technical guide will provide a comprehensive overview of the natural occurrence, metabolic context, enzymatic interactions, and experimental considerations related to this crucial family of dienoyl-CoA thioesters, with a primary focus on the scientifically validated 1,5-diene isomer and a discussion of the potential role of the 2,5-diene isomer.

Natural Occurrence and Metabolic Significance

Cyclohex-1,5-diene-1-carbonyl-CoA is a central intermediate in the anaerobic degradation of benzoate (B1203000) and other aromatic compounds by a diverse range of bacteria. This pathway is critical for the biogeochemical cycling of carbon in anoxic environments. The formation of this dienoyl-CoA represents the key step of dearomatization, breaking the resonance stability of the benzene (B151609) ring.

The primary organism in which this pathway has been extensively studied is the denitrifying bacterium Thauera aromatica. However, evidence for this pathway and the presence of cyclohexa-1,5-diene-1-carbonyl-CoA has also been found in other anaerobic bacteria, including:

-

Sulfate-reducing bacteria: Desulfococcus multivorans[1]

In these organisms, benzoate is first activated to benzoyl-CoA. The benzoyl-CoA is then reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by the enzyme benzoyl-CoA reductase.[1][2] This intermediate is then further metabolized through a series of hydration, dehydrogenation, and ring cleavage steps.

While chemical databases like PubChem and ChEBI list "this compound"[5][6], and some reaction databases suggest a possible isomerization from the 1,5-diene,[7] there is a notable lack of experimental evidence in the primary scientific literature detailing its stable formation, accumulation, or specific enzymatic turnover in these anaerobic pathways. It is plausible that the 2,5-diene isomer exists as a transient or minor species in equilibrium with the 1,5-diene, but the latter is consistently identified as the major product of benzoyl-CoA reductase and the substrate for the subsequent enzyme in the pathway, cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.

Signaling and Metabolic Pathways

The anaerobic benzoyl-CoA degradation pathway is a central metabolic route in various anaerobic bacteria. The initial steps involving cyclohexa-1,5-diene-1-carbonyl-CoA are crucial for committing the aromatic carbon skeleton to catabolism.

Benzoyl-CoA Dearomatization and Initial Metabolism

The following diagram illustrates the initial steps of the anaerobic benzoyl-CoA degradation pathway, highlighting the central role of cyclohexa-1,5-diene-1-carbonyl-CoA.

Quantitative Data

Quantitative data for enzymes acting directly on This compound is not available in the reviewed literature. However, kinetic parameters have been determined for enzymes that metabolize the cyclohexa-1,5-diene-1-carbonyl-CoA isomer.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |

| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | [1] |

| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | [1] |

| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carboxyl-CoA | 19 ± 7 | 2.1 | [3] |

Experimental Protocols

Enzymatic Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA

A common method for the synthesis of cyclohexa-1,5-diene-1-carbonyl-CoA involves the use of purified enzymes from organisms known to carry out the anaerobic benzoate degradation pathway.[1]

Principle: Benzoyl-CoA is reduced by benzoyl-CoA reductase in an ATP-dependent reaction to yield cyclohexa-1,5-diene-1-carbonyl-CoA.

Typical Reaction Mixture:

-

Benzoyl-CoA

-

ATP

-

A suitable reducing agent (e.g., Ti(III)-citrate)

-

Purified or enriched benzoyl-CoA reductase

-

Anaerobic buffer (e.g., triethanolamine (B1662121) hydrochloride-KOH, pH 7.3)

Procedure:

-

The reaction is carried out under strictly anaerobic conditions.

-

The conversion of benzoyl-CoA is monitored spectrophotometrically or by HPLC.

-

The product, cyclohexa-1,5-diene-1-carbonyl-CoA, can be purified using chromatographic techniques such as HPLC.

Quantification of Cyclohexa-1,5-diene-1-carbonyl-CoA

Quantification is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer).

-

Detection: UV detector, typically at 260 nm, which is characteristic for the CoA thioester bond.

The identity of the product can be confirmed by its retention time compared to a standard (if available) and its characteristic UV spectrum.

Experimental Workflow for Studying Dienoyl-CoA Metabolism

The following diagram outlines a typical experimental workflow for investigating the enzymes and intermediates in the initial stages of the anaerobic benzoyl-CoA pathway.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoate Degradation Graphical Pathway Map (Anaerobic) [eawag-bbd.ethz.ch]

- 4. Reaction Details [sabiork.h-its.org]

- 5. researchgate.net [researchgate.net]

- 6. cyclohexa-2,5-diene-1-carbonyl-CoA | C28H42N7O17P3S | CID 9543190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

The Central Role of Cyclohex-2,5-dienecarbonyl-CoA in Anaerobic Aromatic Compound Degradation by Microbial Communities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In anoxic environments, the microbial degradation of aromatic compounds, which are abundant natural and xenobiotic substances, is a critical biogeochemical process. Unlike aerobic degradation which utilizes oxygenases for ring cleavage, anaerobic pathways have evolved sophisticated enzymatic strategies to overcome the chemical stability of the aromatic ring. A pivotal intermediate in this process is Cyclohex-2,5-dienecarbonyl-CoA . This technical guide provides a comprehensive overview of the function of this key metabolite in microbial communities, detailing the relevant metabolic pathways, enzymatic kinetics, and experimental methodologies for its study.

Core Metabolic Pathways Involving this compound

This compound is a central intermediate in the anaerobic degradation of benzoate (B1203000), a common downstream product from the breakdown of numerous aromatic compounds. The pathway can be broadly divided into an upper pathway, which funnels various aromatic compounds to benzoyl-CoA, and a central pathway, where benzoyl-CoA is dearomatized and further metabolized. This compound is the product of the initial dearomatization of benzoyl-CoA.

The subsequent metabolism of this compound can vary between different microbial species, with two well-characterized pathways found in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.

The Benzoyl-CoA Degradation Pathway in Thauera aromatica

In Thauera aromatica, the dearomatization of benzoyl-CoA is an ATP-dependent reaction catalyzed by a Class I benzoyl-CoA reductase, yielding this compound.[1] This intermediate is then hydrated to 6-hydroxycyclohex-1-enecarbonyl-CoA by cyclohexa-1,5-dienecarbonyl-CoA hydratase.[2] Subsequent enzymatic steps involving a dehydrogenase and a hydrolase lead to the opening of the alicyclic ring and further degradation to central metabolites.[3]

The Benzoyl-CoA Degradation Pathway in Rhodopseudomonas palustris

Rhodopseudomonas palustris also utilizes an ATP-dependent benzoyl-CoA reductase to form a cyclohexadienecarboxyl-CoA isomer.[4] However, a key difference is the absence of a cyclohexa-1,5-dienecarbonyl-CoA hydratase.[2] Instead, the pathway in R. palustris is proposed to involve further reduction steps before hydration and ring cleavage.[4]

Quantitative Data on Key Enzymes

The efficiency of the anaerobic degradation of aromatic compounds is dictated by the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for key enzymes in the benzoyl-CoA pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Specific Activity (µmol min-1 mg-1) | kcat (s-1) | Reference |

| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 20 | 15 | 15 | 14.2 | [5] |

| Benzoate-CoA Ligase | Thauera aromatica | 2-Aminobenzoate | 150 | 10 | 10 | 9.5 | [5] |

| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | Benzoyl-CoA | 15 | - | 0.55 | 1.6 | [6] |

| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | ATP | 600 | - | - | - | [6] |

| Cyclohexa-1,5-dienecarbonyl-CoA Hydratase | Thauera aromatica | Cyclohex-1,5-diene-1-carbonyl-CoA | 20 | 200 | 200 | 93 | [2] |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 15 | 100 | 100 | - | [3] |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | NAD+ | 120 | - | - | - | [3] |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | Thauera aromatica | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 5 | 50 | 50 | - | [3] |

Note: The kinetic parameters can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Synthesis of this compound

The substrate this compound is not commercially available and must be synthesized enzymatically.

Materials:

-

Benzoate

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Purified Benzoate-CoA ligase

-

Purified Benzoyl-CoA reductase (from a source like Thauera aromatica)

-

Reduced methyl viologen (as an electron donor for the reductase)

-

Anaerobic chamber or glove box

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing benzoate, CoA, ATP, and MgCl2 in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

-

Initiate the reaction by adding purified benzoate-CoA ligase to synthesize benzoyl-CoA.

-

Monitor the formation of benzoyl-CoA by HPLC.

-

Once benzoyl-CoA is formed, transfer the reaction to an anaerobic environment.

-